molecular formula C14H17Cl3N2O3 B11996098 N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide

Cat. No.: B11996098
M. Wt: 367.7 g/mol
InChI Key: BJRGVHQROWRBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a phenoxy group, and a trichloroethyl group attached to a methylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the acetylamino group: This can be achieved by reacting aniline with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the phenoxy group: The acetylamino compound is then reacted with phenol in the presence of a suitable catalyst to form the phenoxy derivative.

    Attachment of the trichloroethyl group: The phenoxy derivative is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.

    Formation of the methylpropanamide backbone: Finally, the trichloroethyl derivative is reacted with 2-methylpropanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-chlorobenzamide
  • N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-phenylacetamide
  • N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-furamide

Uniqueness

N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group enhances its reactivity, while the acetylamino and phenoxy groups contribute to its potential therapeutic effects. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H17Cl3N2O3

Molecular Weight

367.7 g/mol

IUPAC Name

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-methylpropanamide

InChI

InChI=1S/C14H17Cl3N2O3/c1-8(2)12(21)19-13(14(15,16)17)22-11-6-4-5-10(7-11)18-9(3)20/h4-8,13H,1-3H3,(H,18,20)(H,19,21)

InChI Key

BJRGVHQROWRBEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.